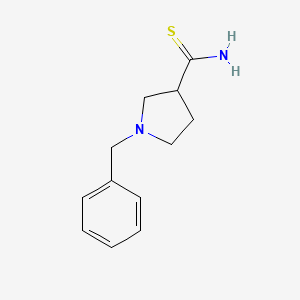

1-Benzylpyrrolidine-3-carbothioamide

Description

Contextualization within Heterocyclic Chemistry and Thioamide Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life. The pyrrolidine (B122466) ring is a prominent example of a saturated heterocycle. nih.gov Thioamides, which are analogues of amides where the oxygen atom is replaced by a sulfur atom, are versatile building blocks in the synthesis of various other heterocyclic systems. nih.gov The presence of both a pyrrolidine ring and a carbothioamide group in 1-Benzylpyrrolidine-3-carbothioamide makes it a subject of interest for the synthesis of more complex molecules and for the exploration of potential biological activities.

Significance of the Pyrrolidine and Carbothioamide Moieties in Chemical Synthesis and Molecular Design

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.gov Numerous FDA-approved drugs contain the pyrrolidine ring, highlighting its importance in drug discovery. nih.gov

The carbothioamide group is also a significant functional group in medicinal chemistry and organic synthesis. It can act as a key building block for the synthesis of various heterocyclic compounds and has been found in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. longdom.orgbldpharm.com

Interactive Data Table: Properties of Core Moieties

| Moiety | Key Features in Molecular Design | Examples of Biological Activities in Derivatives |

| Pyrrolidine | Saturated, five-membered nitrogen heterocycle; Provides a 3D scaffold for substituent placement; Can influence physicochemical properties like solubility and basicity. nih.gov | Antiviral, anticancer, anti-inflammatory, and central nervous system activity. nih.gov |

| Carbothioamide | Sulfur analogue of an amide; Versatile synthon for heterocyclic synthesis; Can participate in hydrogen bonding and metal coordination. nih.gov | Anticancer, antimicrobial, antifungal, and enzyme inhibition. longdom.org |

Overview of Research Trajectories for Related Chemical Scaffolds

Research into compounds containing either pyrrolidine or carbothioamide moieties is vast and continues to expand. For pyrrolidine-containing molecules, current research often focuses on the stereoselective synthesis of substituted derivatives to explore their structure-activity relationships (SAR) for various biological targets. nih.gov For example, derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been investigated as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. nih.gov

Similarly, research on carbothioamide-containing compounds is active, with studies exploring their synthesis and potential as therapeutic agents. For instance, various carbothioamide derivatives have been synthesized and evaluated for their anticancer properties. longdom.org The development of novel synthetic methodologies to access diverse carbothioamide-based scaffolds is also a significant area of research.

While direct research on 1-Benzylpyrrolidine-3-carbothioamide is limited, the well-established importance of its constituent moieties suggests that it could be a valuable intermediate in the synthesis of novel compounds with interesting chemical and biological properties. Future research in this area would likely involve the development of efficient synthetic routes to this compound and its derivatives, followed by a thorough evaluation of their biological activities.

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKQICXHDANJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=S)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylpyrrolidine 3 Carbothioamide and Its Precursors

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a common scaffold in many biologically active molecules, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine moiety.

A logical precursor to 1-benzylpyrrolidine-3-carbothioamide is its corresponding carboxylic acid or amide derivative. The synthesis of 1-benzylpyrrolidine-3-carboxylic acid is a key step, providing a versatile intermediate that can be converted to the target thioamide. One common synthetic approach involves the Michael addition of benzylamine (B48309) to an acrylate (B77674) derivative, followed by cyclization.

A well-documented route starts with the Michael addition of benzylamine to ethyl 2-(bromomethyl)acrylate. This reaction forms a secondary amine intermediate which then undergoes intramolecular cyclization to yield ethyl 1-benzylpyrrolidine-3-carboxylate. Subsequent hydrolysis of the ester group affords the desired 1-benzylpyrrolidine-3-carboxylic acid orgsyn.orgrsc.orgnih.gov. This method is efficient for producing the core pyrrolidine structure with the required C-3 functional group.

Another strategy involves the reaction of N-benzyl glycine (B1666218) ethyl ester with a 4-halogenated butyrate (B1204436) ester, followed by a Dieckmann cyclization to form the pyrrolidine ring with a keto group, which can then be further manipulated google.com. The direct synthesis of 1-benzylpyrrolidine-3-carboxylic acid can also be achieved from itaconic acid through a sequence involving the addition of benzylamine and subsequent reduction and cyclization steps.

These intermediates, particularly the carboxylic acid nbinno.com and the corresponding nitrile (1-benzylpyrrolidine-3-carbonitrile) , are commercially available, offering a direct entry point for the final carbothioamide formation steps.

Achieving stereocontrol is often crucial in the synthesis of bioactive compounds. For the pyrrolidine scaffold, several stereoselective methods are available.

1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for constructing highly substituted pyrrolidines with excellent stereocontrol. The reaction involves an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). By using chiral catalysts or auxiliaries, this [3+2] cycloaddition can be rendered highly enantioselective and diastereoselective, allowing for the creation of multiple stereocenters in a single step. The versatility of this method allows for a wide range of substituents on the resulting pyrrolidine ring.

Catalytic Hydrogenation of Pyrroles: The reduction of substituted pyrroles offers a direct route to functionalized pyrrolidines. Heterogeneous catalytic hydrogenation, often using rhodium (Rh) or ruthenium (Ru) catalysts, can proceed with high diastereoselectivity. Existing stereocenters on substituents of the pyrrole (B145914) ring can direct the hydrogenation to occur from a specific face of the aromatic system, thereby controlling the stereochemistry of the newly formed saturated ring.

Cyclization of Acyclic Precursors: Chiral pyrrolidines can be synthesized through the intramolecular cyclization of functionalized acyclic starting materials. These precursors can be derived from the chiral pool, such as amino acids, ensuring the final product has high enantiomeric purity.

| Method | Description | Key Features |

|---|---|---|

| Michael Addition-Cyclization | Addition of an amine (e.g., benzylamine) to an α,β-unsaturated ester followed by intramolecular ring closure. | Efficient for forming 3-functionalized pyrrolidines. |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an azomethine ylide and an alkene. | Excellent stereocontrol; creates multiple stereocenters. |

| Catalytic Hydrogenation | Reduction of a substituted pyrrole ring using a metal catalyst (e.g., Rh, Ru). | High diastereoselectivity directed by existing stereocenters. |

Carbothioamide Formation Reactions

Once the 1-benzylpyrrolidine (B1219470) scaffold with a suitable C-3 functional group is obtained, the next critical stage is the introduction of the carbothioamide moiety. This can be achieved either by converting a carboxylic acid derivative (like an amide) or through alternative routes from other functional groups like nitriles.

The most direct route to 1-benzylpyrrolidine-3-carbothioamide involves the thionation (or thioacylation) of the corresponding amide, 1-benzylpyrrolidine-3-carboxamide. This conversion replaces the carbonyl oxygen atom with a sulfur atom. Several reagents are available for this transformation.

Lawesson's Reagent (LR): This is one of the most common and effective thionating agents. LR, which is 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, converts amides to thioamides efficiently under relatively mild conditions, typically by refluxing in a solvent like toluene (B28343) or xylene. While highly effective, a notable drawback is the formation of phosphorus-containing byproducts that can sometimes complicate purification.

Phosphorus Pentasulfide (P₄S₁₀): Historically, P₄S₁₀ was the reagent of choice for thionation. It is highly effective but often requires harsher reaction conditions, such as higher temperatures and longer reaction times, compared to Lawesson's reagent. It is often used in a high-boiling solvent like pyridine (B92270).

Other Thionating Agents: In recent years, milder and more specialized reagents have been developed to address the limitations of LR and P₄S₁₀. These include reagents like Belleau's reagent and various dithiophosphoric acid derivatives. Additionally, two-step procedures involving the activation of the amide (e.g., with triflic anhydride (B1165640) or oxalyl chloride) followed by treatment with a sulfur source like aqueous ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) have been reported as mild and effective methods.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent | Reflux in toluene or xylene | Mild conditions, high yields | Byproducts can complicate purification |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or xylene | Powerful, widely applicable | Harsh conditions, unpleasant odor |

| Aqueous (NH₄)₂S | Amide activation followed by treatment at room temp. | Very mild, inexpensive reagent | Requires pre-activation of the amide |

Instead of starting from an amide, the carbothioamide group can be installed from other precursors, which can sometimes offer a more convergent or efficient synthetic route.

From Nitriles: A prominent alternative involves the reaction of a nitrile with a source of hydrogen sulfide (H₂S). The precursor, 1-benzylpyrrolidine-3-carbonitrile, can be treated with H₂S gas in the presence of a base (such as triethylamine (B128534) or pyridine) to yield the primary thioamide. To avoid the use of gaseous H₂S, solid equivalents like sodium hydrosulfide (NaSH) can be employed, often in a solvent mixture such as dioxane/water with an amine hydrochloride salt. This method is particularly useful for preparing primary thioamides.

Willgerodt-Kindler Reaction: This reaction provides a pathway to thioamides from carbonyl compounds. A modified Willgerodt-Kindler reaction could potentially be used, starting from 1-benzylpyrrolidine-3-carbaldehyde. The reaction involves treating the aldehyde with an amine (e.g., morpholine) and elemental sulfur, typically with heating, to directly form the thioamide. This multi-component reaction is atom-economical and avoids the need to first synthesize and isolate an amide or nitrile intermediate.

Optimization of Reaction Conditions and Yields in the Synthesis of 1-Benzylpyrrolidine-3-carbothioamide

While specific optimization studies for the synthesis of 1-benzylpyrrolidine-3-carbothioamide are not extensively documented in the literature, general principles of process optimization can be applied to each key step to maximize yield and purity.

Pyrrolidine Ring Formation: For syntheses involving Michael addition and cyclization, optimization would focus on solvent, temperature, and base selection to control the rate of both the addition and the subsequent intramolecular cyclization, while minimizing side reactions. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for Michael additions of benzylamines to acrylates nih.gov.

Thioacylation Step: The conversion of the amide to the thioamide is a critical step to optimize.

Reagent Stoichiometry: The amount of thionating agent, like Lawesson's reagent, is crucial. Typically, 0.5 to 0.6 equivalents are used, as the reagent contains two thionating centers. Using excess reagent can lead to more byproducts and purification challenges.

Solvent and Temperature: The choice of solvent (e.g., toluene, xylene, THF, dioxane) and reaction temperature directly impacts the reaction rate. Higher temperatures generally accelerate the reaction but can also lead to degradation of sensitive substrates. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

Workup Procedure: The workup for reactions using Lawesson's reagent can be challenging. Optimized procedures involve quenching the reaction with a diol like ethylene (B1197577) glycol to decompose phosphorus byproducts, simplifying subsequent purification by extraction or crystallization.

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like 1-Benzylpyrrolidine-3-carbothioamide is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific literature detailing green synthetic routes for 1-Benzylpyrrolidine-3-carbothioamide is not extensively available, the principles can be applied to the synthesis of its core structural components: the pyrrolidine ring and the thioamide functional group.

The development of environmentally benign synthetic methodologies is crucial for creating sustainable industrial processes. unibo.it For the synthesis of 1-Benzylpyrrolidine-3-carbothioamide, this involves evaluating and optimizing the pathways to its precursors and the final molecule. Key areas of focus include the use of safer solvents, alternative energy sources, catalytic reactions, and atom economy. unibo.it

Greener Synthesis of the Pyrrolidine Scaffold

The pyrrolidine ring is a common motif in many biologically active compounds. researchgate.net Traditional synthetic methods often involve multi-step processes with hazardous reagents. Modern approaches, guided by green chemistry, seek to improve efficiency and reduce environmental harm. ontosight.ai

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical route to complex molecules by combining three or more reactants in a single step. tandfonline.com The synthesis of substituted pyrrolidines can be achieved via MCRs, which aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste. tandfonline.com For example, a one-pot, three-component reaction using a ketone, an amine, and an alkyne can yield pyrrolidine derivatives under environmentally safe conditions. tandfonline.com

Use of Greener Solvents and Catalysts: Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a cornerstone of green chemistry. mdpi.com The synthesis of pyrrolidine derivatives has been explored in aqueous media, which is a safe and environmentally friendly solvent. mdpi.com Furthermore, the use of organocatalysts, such as proline and its derivatives, provides an alternative to metal-based catalysts, avoiding the issues of metal toxicity and contamination. mdpi.com Biocatalysts, like enzymes, are also being investigated for pyrrolidine synthesis to reduce the need for harsh chemical reagents and high temperatures. ontosight.ai

Table 1: Comparison of Green Synthetic Methods for Pyrrolidine Derivatives

Method Key Principles Typical Conditions Advantages Reference Microwave-Assisted Synthesis Energy efficiency, Reduced reaction time Microwave irradiation, often solvent-free or in minimal solvent Faster reactions, higher yields, increased efficiency [6, 8] Multicomponent Reactions Atom economy, Step economy One-pot reaction of three or more components Reduced waste, simplified procedures, molecular diversity mdpi.com Aqueous Media Synthesis Use of safer solvents Reactions performed in water Environmentally benign, safe, and cost-effective utu.ac.in Organocatalysis Catalysis, Avoidance of toxic metals Use of small organic molecules (e.g., proline) as catalysts Metal-free, environmentally friendly, high enantioselectivity utu.ac.in

Greener Synthesis of the Thioamide Moiety

The thioamide group is a versatile functional group in organic synthesis. utu.ac.in Traditional thionation methods often employ reagents like Lawesson's reagent or phosphorus pentasulfide, which are hazardous and generate significant waste. Green alternatives focus on milder reagents and conditions.

Use of Deep Eutectic Solvents (DES): A highly efficient and green protocol for synthesizing thioamides involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a deep eutectic solvent (DES) such as choline (B1196258) chloride-urea. rsc.orgresearchgate.net This method is catalyst-free, reduces energy consumption, and the DES can be recycled multiple times without a significant loss of activity. rsc.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions. An expeditious and greener approach for the synthesis of aryl thioamides has been reported using ultrasound irradiation. utu.ac.in This technique leads to higher yields in shorter reaction times compared to conventional methods. utu.ac.in The reaction of aromatic carboxylic acids and thiourea (B124793) in the presence of a catalyst like ammonium cerric nitrate (B79036) is significantly accelerated under ultrasonic conditions. utu.ac.in

Water-Mediated Synthesis: Water can be used as a medium for a greener and milder synthesis of thioamides without the need for additional energy, additives, or catalysts. organic-chemistry.org This approach allows for the conversion of readily available starting materials and can be easily scaled up. organic-chemistry.org Another practical method uses sodium sulfide as the sulfur source in water for the synthesis of thioamides from aldehydes and N-substituted formamides. organic-chemistry.org

Table 2: Comparison of Green Synthetic Methods for Thioamides

Method Key Principles Typical Conditions Advantages Reference Deep Eutectic Solvents (DES) Use of safer solvents, Recyclability Aldehyde/ketone, amine, sulfur in Choline chloride-urea DES Catalyst-free, recyclable solvent, high yields, reduced waste [1, 5] Ultrasound-Assisted Synthesis Energy efficiency, Reduced reaction time Sonication at 33 KHz High yields, shorter reaction times researchgate.net Water-Mediated Synthesis Use of safer solvents, Catalyst-free Reaction in water at room temperature Environmentally friendly, mild conditions, no catalyst needed ontosight.ai

By integrating these green chemistry principles into the synthetic design for 1-Benzylpyrrolidine-3-carbothioamide, it is possible to develop pathways that are not only efficient but also environmentally responsible. A hypothetical green route could involve a multicomponent reaction to form a substituted pyrrolidine precursor, followed by a water-mediated or DES-based thionation step. Such an approach would maximize atom economy, reduce waste, and minimize the use of hazardous materials.

Chemical Reactivity and Derivatization of 1 Benzylpyrrolidine 3 Carbothioamide

Nucleophilic and Electrophilic Reactions of the Carbothioamide Moiety

The carbothioamide functional group (–C(S)NH₂) is ambidentate, possessing multiple reactive sites. It is more reactive than its amide analogue due to the weaker carbon-sulfur double bond compared to a carbon-oxygen double bond. nih.gov The sulfur atom is a soft nucleophile, the nitrogen atom is a hard nucleophile, and the carbon atom is electrophilic. springerprofessional.de

Nucleophilic Reactions (S- and N-Alkylation): The sulfur atom readily attacks electrophiles, such as alkyl halides, to form S-alkylated products known as isothioamides or thioimidates. This reaction is a common first step in the modification of thioamides. The nitrogen atom can also act as a nucleophile, although it is generally less reactive than the sulfur.

Electrophilic Reactions: The thiocarbonyl carbon is susceptible to attack by strong nucleophiles. Organometallic reagents can add to the C=S bond, and reduction can convert the group to a methylene (B1212753) (CH₂) group. springerprofessional.de Hydrolysis, typically under acidic or basic conditions, can convert the carbothioamide back to a carboxylic acid or its corresponding amide.

| Reaction Type | Reagent | Expected Product | Functional Group Transformation |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | S-Alkyl Isothioamide | -C(S)NH₂ → -C(SR)=NH |

| N-Alkylation | Alkyl Halide (under specific conditions) | N-Alkyl Carbothioamide | -C(S)NH₂ → -C(S)NHR |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide | -C(S)NH₂ → -COOH / -C(O)NH₂ |

Cyclization Reactions and Heterocycle Annulation (e.g., to Triazoles, Thiazoles)

The carbothioamide group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. researchgate.net These reactions often involve the condensation of the thioamide with a bifunctional electrophile.

One of the most prominent applications is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. benthamdirect.comyoutube.com This reaction proceeds via initial S-alkylation by the α-haloketone, followed by intramolecular cyclization and dehydration. researchgate.net Thioamides can also be used to construct other heterocycles like 1,3,4-thiadiazoles through reactions with hydrazine (B178648) derivatives. arkat-usa.org

The synthesis of triazoles from thioamides is less direct but can be achieved. For instance, conversion of the thioamide to an intermediate like a thiohydrazide, followed by cyclization with a one-carbon unit source, can yield 1,2,4-triazoles. The widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming 1,2,3-triazoles, but this typically involves starting materials with azide (B81097) and alkyne functionalities. nih.govfrontiersin.orgmdpi.com

| Target Heterocycle | Typical Reagent | Reaction Name/Type | Key Intermediate |

|---|---|---|---|

| Thiazole | α-Haloketone (e.g., Bromoacetone) | Hantzsch Thiazole Synthesis | S-Alkylated Thioamide |

| 1,3,4-Thiadiazole | Hydrazine derivative, then cyclizing agent | Condensation/Cyclization | Thiosemicarbazone-like adduct |

| 1,2,4-Triazole | Hydrazine, then one-carbon source (e.g., orthoformate) | Multi-step Synthesis | Thiohydrazide |

Fused heterocyclic systems can be constructed when the cyclization reaction involves another part of the 1-benzylpyrrolidine-3-carbothioamide molecule or when a reagent is used that bridges two parts of the molecule. For example, a bifunctional electrophile could react with both the carbothioamide sulfur and the pyrrolidine (B122466) nitrogen to form a fused pyrrolo-thiazine system. Formal [3+3] cyclization reactions between β-ketothioamides and amino heterocycles have been used to create fused pyrimidine (B1678525) systems, suggesting that the carbothioamide moiety can participate in annulation reactions. chim.it

The S-C-N backbone of the carbothioamide can act as a 1,3-bis-nucleophile. In this capacity, it can react with 1,2-dielectrophiles, such as α,β-unsaturated ketones or esters, in a Michael addition-type reaction. The initial attack by the nucleophilic sulfur atom on the β-carbon of the unsaturated system, followed by an intramolecular attack of the nitrogen atom on the carbonyl carbon, can lead to the formation of a six-membered dihydrothiazine ring. While 1,3-dipolar cycloadditions are powerful methods for synthesizing pyrrolidine rings, using the carbothioamide as a 1,3-bis-nucleophile represents a key derivatization pathway. beilstein-journals.orgmdpi.commdpi.com

Modifications at the N-Benzyl Moiety

The N-benzyl group offers two main sites for chemical modification: the benzylic C-N bond and the aromatic phenyl ring.

N-Debenzylation: The most common transformation is the removal of the benzyl (B1604629) protecting group. This is typically achieved through catalytic hydrogenation. nih.govnih.gov Conditions often involve using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), under a hydrogen atmosphere. acs.org The addition of acid can facilitate this reaction. researchgate.net Alternative, non-reductive methods using a base like potassium tert-butoxide in DMSO with oxygen have also been developed. researchgate.net

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups like nitro (-NO₂), halogen (-Br, -Cl), or acyl groups can be introduced, typically at the ortho and para positions.

| Modification Type | Reagents and Conditions | Resulting Moiety |

|---|---|---|

| N-Debenzylation | H₂, Pd/C or Pd(OH)₂/C, often in EtOH | Secondary amine (pyrrolidine) |

| Nitration | HNO₃, H₂SO₄ | Nitrobenzyl group |

| Halogenation | Br₂, FeBr₃ | Bromobenzyl group |

Transformations of the Pyrrolidine Ring System

The saturated pyrrolidine ring is generally stable, but it can undergo specific transformations, such as ring-opening or functionalization at the carbon atoms, under certain conditions.

Ring Opening: Cleavage of the C-N bonds in the unstrained pyrrolidine ring is challenging but can be achieved. researchgate.net Modern synthetic methods, such as those employing Lewis acids and photoredox catalysis on N-acyl pyrrolidines, have demonstrated the feasibility of reductive C-N bond cleavage to yield linear amine derivatives. researchgate.net Such strategies could potentially be adapted for derivatives of 1-benzylpyrrolidine-3-carbothioamide.

Ring Contraction/Expansion: While less common, skeletal rearrangements of the pyrrolidine ring are possible. For example, photo-promoted reactions of pyridines can lead to ring contraction to form pyrrolidine derivatives, illustrating the interconvertibility of related heterocyclic systems. osaka-u.ac.jp

Functionalization: The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen (C2 and C5), can be functionalized. This often proceeds through the formation of an intermediate iminium ion, which can then be attacked by a nucleophile. The basicity and nucleophilicity of the pyrrolidine nitrogen are key to its role in many chemical reactions. nih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide atom-specific information. In ¹H NMR, the protons of the benzyl (B1604629) group would appear as a complex multiplet in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets around δ 3.6-3.8 ppm. The pyrrolidine (B122466) ring protons would exhibit more complex splitting patterns in the aliphatic region (δ 1.8-3.5 ppm), with their chemical shifts influenced by their position relative to the nitrogen and the carbothioamide group. The N-H protons of the thioamide group would be expected to appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration due to hydrogen bonding.

In ¹³C NMR, distinct signals would be observed for each carbon atom. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm range. The benzylic carbon would likely appear around δ 60 ppm. The carbons of the pyrrolidine ring would be found in the aliphatic region (δ 25-60 ppm). A key signal would be that of the thiocarbonyl carbon (C=S) of the carbothioamide group, which is expected to be significantly deshielded and appear in the δ 180-200 ppm range.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 |

| Benzyl CH₂ | 3.6-3.8 |

| Pyrrolidine CH, CH₂ | 1.8-3.5 |

| Thioamide NH₂ | Variable (broad) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C | 125-140 |

| Benzyl CH₂ | ~60 |

| Pyrrolidine C | 25-60 |

| C=S | 180-200 |

Infrared (IR) Spectroscopy is used to identify functional groups based on their vibrational frequencies. For 1-Benzylpyrrolidine-3-carbothioamide, characteristic absorption bands would be expected. N-H stretching vibrations of the primary thioamide would appear as one or two bands in the region of 3300-3100 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=S stretching vibration, a key indicator of the thioamide group, typically appears in the range of 1250-1020 cm⁻¹, although its intensity can be variable.

| IR Spectroscopy | Predicted Absorption (cm⁻¹) |

| N-H Stretch | 3300-3100 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=S Stretch | 1250-1020 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular ion peak [M]⁺ for 1-Benzylpyrrolidine-3-carbothioamide would be expected at m/z 220.33. A prominent fragment would likely correspond to the loss of the benzyl group, resulting in a peak at m/z 129 (pyrrolidine-3-carbothioamide fragment), or the formation of the stable benzyl cation at m/z 91.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1-Benzylpyrrolidine-3-carbothioamide is not publicly documented, analysis of related structures, such as N-Phenylpyrrolidine-1-carbothioamide, provides a basis for predicting its solid-state characteristics.

A crystallographic study would reveal bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. The pyrrolidine ring is expected to adopt a non-planar, puckered conformation, likely an envelope or twist form, to minimize steric strain. The relative orientation of the benzyl and carbothioamide substituents would also be determined, providing insight into the steric and electronic interactions that influence the molecular shape.

| Crystallographic Parameter | Expected Value/Observation |

| Pyrrolidine Ring Conformation | Envelope or Twist |

| C=S Bond Length | ~1.68 Å |

| C-N (thioamide) Bond Length | ~1.33 Å (partial double bond character) |

| Crystal System | Dependent on packing; could be monoclinic or orthorhombic |

Conformational Preferences and Stereochemical Aspects

The flexibility of the pyrrolidine ring and the rotatable bonds to the benzyl and carbothioamide groups mean that 1-Benzylpyrrolidine-3-carbothioamide can exist in multiple conformations. The five-membered pyrrolidine ring is not flat and undergoes pseudorotation between various envelope and twist conformations to alleviate torsional strain. The substituents on the ring will have preferred pseudo-axial or pseudo-equatorial orientations to minimize steric hindrance.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. Such studies on substituted pyrrolidines often reveal that the energetic barriers between different ring puckers are relatively low, suggesting that the molecule may be conformationally mobile in solution. The orientation of the bulky benzyl group is also a key conformational feature, with rotation around the N-CH₂ bond being a primary degree of freedom.

Analysis of Intermolecular Interactions in Crystal Structures

In the solid state, molecules of 1-Benzylpyrrolidine-3-carbothioamide will pack in a regular, repeating pattern dictated by intermolecular forces. The nature of these interactions is crucial for understanding the crystal's stability and physical properties.

The primary thioamide group is a potent hydrogen bond donor (N-H) and acceptor (S). Therefore, strong N-H···S hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs that link the molecules together.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 1-benzylpyrrolidine-3-carbothioamide. uni-greifswald.de Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly employed to optimize the molecule's geometry and compute its electronic properties. researchgate.netchemrxiv.org

Key insights from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. The HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. chemrxiv.org

Electron Density and Electrostatic Potential: Analysis of the Mulliken charges or the Molecular Electrostatic Potential (MEP) map reveals the distribution of electron density across the molecule. researchgate.net These maps identify electrophilic regions (electron-poor, susceptible to nucleophilic attack) and nucleophilic regions (electron-rich, prone to electrophilic attack), which is critical for predicting interaction sites. For instance, the sulfur and nitrogen atoms of the carbothioamide group are expected to be nucleophilic centers.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the first vacant orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. chemrxiv.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 1-benzylpyrrolidine-3-carbothioamide over time, providing insights into its conformational flexibility and stability. nih.gov These simulations model the molecule in a solvated environment (e.g., a water box) and calculate the atomic movements based on a force field. dntb.gov.uamdpi.com

Simulations run for extended periods, often up to 100 nanoseconds or more, allow for comprehensive conformational sampling. dntb.gov.uaresearchgate.net The stability of the molecule or its complex with a biological target can be assessed by analyzing the simulation trajectory. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to determine if the system reaches a stable equilibrium state. A low and stable RMSD value over time suggests the conformational stability of the ligand within a protein's binding site. researchgate.netresearchgate.net

| Metric | Description | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a molecule (usually the backbone) in a given frame and a reference frame. | Indicates conformational changes and overall stability. A plateau in the RMSD plot suggests the system has reached equilibrium. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom or residue from its average position over the course of the simulation. | Highlights flexible regions of the molecule or protein-ligand complex. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule or complex. | Changes in Rg can indicate unfolding or significant conformational shifts. |

Ligand-Protein Docking Studies for Understanding Binding Modes and Specificity

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein. imrpress.commdpi.com For 1-benzylpyrrolidine-3-carbothioamide, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the binding site of a receptor and using a scoring function to rank the different poses based on their predicted binding affinity. researchgate.net Studies on structurally similar compounds, such as aminothiazole derivatives, have successfully used docking to predict binding modes in enzyme active sites, like that of mycobacterial FabH. rsc.org

Hydrogen bonds are among the most critical interactions for determining binding affinity and specificity. mdpi.com Docking studies can precisely map the hydrogen bonding patterns between 1-benzylpyrrolidine-3-carbothioamide and a protein target. The carbothioamide moiety is a key functional group for these interactions, with the N-H group acting as a hydrogen bond donor and the sulfur atom potentially acting as an acceptor. In related molecules, the oxygen of a carboxamide linker has been shown to accept a hydrogen bond from the backbone of residues like Alanine, while the sulfur atom of a thiazole (B1198619) ring can interact with residues such as Cysteine. rsc.org Analysis of large protein-ligand databases shows that the N–H⋯O type interaction is the most frequent. mdpi.com

| Ligand Group | Role | Potential Protein Partner Residues |

|---|---|---|

| Amide (N-H) | Donor | Aspartate (C=O), Glutamate (C=O), Serine (OH), Threonine (OH), Main-chain carbonyls |

| Sulfur (C=S) | Acceptor | Arginine (NH), Lysine (NH3+), Serine (OH), Threonine (OH), Main-chain amides |

| Pyrrolidine (B122466) Nitrogen | Acceptor | Serine (OH), Threonine (OH), Tyrosine (OH) |

Beyond hydrogen bonding, hydrophobic and π-π stacking interactions are vital for molecular recognition. nih.gov The benzyl (B1604629) group of 1-benzylpyrrolidine-3-carbothioamide is a key contributor to these interactions.

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within the protein's binding site, interacting favorably with non-polar amino acid residues like Leucine, Valine, and Isoleucine. rsc.org

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of residues such as Phenylalanine, Tyrosine, and Tryptophan. researchgate.net These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to binding stability.

Arene-H Interactions: Also known as CH-π interactions, these can occur between the C-H bonds of the ligand or protein and the π-system of an aromatic ring, further stabilizing the complex. rsc.orgrsc.org Docking studies on similar compounds have identified such interactions with residues like Asparagine and Leucine. rsc.org

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to predict the mechanisms of chemical reactions involving 1-benzylpyrrolidine-3-carbothioamide. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. nih.gov DFT calculations can be employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. beilstein-journals.org Understanding the geometry and energy of the transition state provides critical insights into the reaction's feasibility and kinetics.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify novel molecules with the potential to bind to a specific target. nih.govnih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for optimal molecular interaction with a target receptor. nih.gov

Based on the structure of 1-benzylpyrrolidine-3-carbothioamide and its predicted interactions from docking studies, a pharmacophore model can be constructed. This model would typically include features such as:

A hydrogen bond donor (from the N-H group).

A hydrogen bond acceptor (representing the sulfur or nitrogen atoms).

A hydrophobic/aromatic feature (representing the benzyl group).

This 3D pharmacophore model can then be used as a query to perform a virtual screen of large chemical databases. frontiersin.orgmedsci.org The screening process rapidly filters millions of compounds to identify those that match the pharmacophore's features and spatial constraints, thus discovering structurally diverse molecules that may possess similar biological activity. pharmacophorejournal.com

| Feature | Abbreviation | Description | Example in Compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | Sulfur atom, Pyrrolidine Nitrogen |

| Hydrogen Bond Donor | HBD | A Lewis acid capable of donating a hydrogen bond. | Amide (N-H) group |

| Hydrophobic/Aromatic | HY/AR | A non-polar group or an aromatic ring. | Benzyl group |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. | - |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. | - |

Structure Activity Relationship Sar Investigations in 1 Benzylpyrrolidine 3 Carbothioamide Derivatives

Impact of Substituents on Molecular Recognition and Ligand Binding Affinity

The biological activity of 1-benzylpyrrolidine-3-carbothioamide derivatives can be significantly altered by introducing various substituents on the benzyl (B1604629) and pyrrolidine (B122466) moieties. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its recognition and binding affinity at the target receptor.

Substitutions on the Benzyl Ring: The N-benzyl group often interacts with hydrophobic pockets within the binding site of a biological target. researchgate.net The nature and position of substituents on the aromatic ring can modulate these interactions. For instance, introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electronic distribution of the ring and its ability to engage in pi-stacking or other non-covalent interactions. mdpi.com SAR studies on related N-benzyl structures have shown that the position of these substituents (ortho, meta, or para) is also critical for optimal binding. nih.gov

Substitutions on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can impact the compound's conformation and how it presents key pharmacophoric features to the receptor. nih.gov Adding alkyl groups or other functional groups can introduce new points of interaction or create steric hindrance that may either enhance or decrease binding affinity.

The following interactive table illustrates hypothetical SAR data for substitutions on the benzyl ring, demonstrating how different functional groups could modulate inhibitory activity.

| Compound ID | Benzyl Ring Substituent (R) | Hypothetical IC₅₀ (nM) | Notes |

| Base-01 | H (Unsubstituted) | 150 | Baseline activity. |

| Mod-02 | 4-Cl | 75 | Electron-withdrawing group at para position enhances activity, possibly through halogen bonding or improved hydrophobic interaction. |

| Mod-03 | 4-F | 80 | Smaller halogen at para position also improves potency. |

| Mod-04 | 4-CH₃ | 120 | Small electron-donating group shows slightly improved or similar activity. |

| Mod-05 | 4-OCH₃ | 200 | Larger electron-donating group decreases activity, potentially due to steric clash or unfavorable electronic effects. |

| Mod-06 | 2-Cl | 350 | Ortho-substitution is detrimental, likely causing steric hindrance that disrupts the optimal binding conformation. |

| Mod-07 | 3,4-diCl | 45 | Di-substitution with electron-withdrawing groups significantly increases potency, suggesting an extended binding pocket that can accommodate this pattern. |

This data is illustrative to demonstrate SAR principles and is not based on experimental results for this specific compound series.

Role of the Pyrrolidine Ring System in Orienting Pharmacophoric Features

The pyrrolidine ring is a five-membered saturated heterocycle that serves as a crucial scaffold in many biologically active compounds. researchgate.net Unlike planar aromatic rings, its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents. nih.govresearchgate.net This is critical for aligning the pharmacophoric features—the essential groups responsible for biological activity—with their corresponding interaction points on the target receptor. nih.govd-nb.info

The key attributes of the pyrrolidine ring include:

Sp³-Hybridized Scaffold: The saturated nature of the ring provides a rigid, three-dimensional framework, which helps to reduce the conformational flexibility of the molecule. researchgate.net This pre-organization into a bioactive conformation can lead to higher binding affinity by minimizing the entropic penalty of binding.

Stereochemical Richness: The pyrrolidine ring contains chiral centers, allowing for the creation of stereoisomers with distinct biological profiles. nih.govresearchgate.net The spatial arrangement of the benzyl and carbothioamide groups is dictated by the ring's stereochemistry.

"Pseudorotation": Saturated five-membered rings like pyrrolidine exhibit a phenomenon known as pseudorotation, allowing them to adopt various energetically favorable "envelope" and "twist" conformations. nih.govresearchgate.net The preferred conformation influences the orientation of the attached functional groups, directly impacting how the molecule fits into a binding site.

In the context of 1-benzylpyrrolidine-3-carbothioamide, the pyrrolidine ring acts as a central organizing element, positioning the N-benzyl group and the C3-carbothioamide group in a specific geometric arrangement essential for molecular recognition. nih.gov

Influence of the Carbothioamide Group on Molecular Interactions

The carbothioamide group (-C(=S)NH-) is a key pharmacophoric feature that plays a significant role in establishing interactions with biological targets. It is a bioisostere of the more common amide group, but the replacement of the carbonyl oxygen with sulfur imparts distinct chemical properties.

Key interactions involving the carbothioamide group include:

Hydrogen Bonding: The N-H moiety of the thioamide is a potent hydrogen bond donor. nih.gov The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, although it is generally a weaker acceptor than a carbonyl oxygen. nih.gov These hydrogen bonds are often critical for anchoring the ligand within the receptor's binding pocket.

Dipolar and van der Waals Interactions: The C=S bond is highly polarizable, contributing to strong dipole-dipole and van der Waals interactions.

Coordination with Metal Ions: The "soft" nature of the sulfur atom allows it to coordinate effectively with metal ions that may be present in the active site of metalloenzymes.

The presence of the carbothioamide group is therefore integral to the binding affinity of the molecule, providing specific and directional interactions that contribute to the stability of the ligand-receptor complex. nih.govontosight.ai

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems like receptors and enzymes are themselves chiral. nih.govnih.gov The 1-benzylpyrrolidine-3-carbothioamide structure has a chiral center at the C3 position of the pyrrolidine ring. Consequently, the compound can exist as two distinct enantiomers: (R)-1-benzylpyrrolidine-3-carbothioamide and (S)-1-benzylpyrrolidine-3-carbothioamide.

These enantiomers, being non-superimposable mirror images, will have different spatial arrangements of their constituent atoms. This difference in three-dimensional shape means that one enantiomer (the eutomer) will typically fit much better into the chiral binding site of a target protein than the other (the distomer). nih.gov This differential fit leads to significant differences in biological potency and selectivity. nih.gov It is common for one enantiomer to be responsible for the majority of the desired biological activity, while the other may be significantly less active or even inactive. nih.gov

The table below illustrates how stereochemistry can affect biological potency.

| Isomer | Hypothetical Biological Activity (IC₅₀ in nM) |

| (R)-isomer | 50 |

| (S)-isomer | 2500 |

| Racemic Mixture (1:1) | 98 |

This data is for illustrative purposes to highlight the potential impact of stereochemistry.

Therefore, the synthesis and evaluation of stereochemically pure enantiomers are essential steps in the SAR investigation of this compound class to identify the more active isomer and develop a more selective drug candidate. nih.govnih.gov

Design Principles for Modulating Molecular Interactions Based on SAR Insights

Based on the SAR investigations of the 1-benzylpyrrolidine-3-carbothioamide scaffold and related structures, several key design principles emerge for optimizing molecular interactions and enhancing biological activity:

Optimize Benzyl Ring Substitution: Systematically explore substitutions at the ortho, meta, and para positions of the benzyl ring with a diverse set of functional groups (halogens, small alkyl, and hydrogen-bonding groups) to probe for additional hydrophobic, electronic, or hydrogen-bonding interactions within the target's binding pocket.

Control Stereochemistry: Synthesize and test enantiomerically pure compounds to identify the optimal stereochemistry at the C3 position of the pyrrolidine ring. The eutomer should be selected for further development to maximize potency and minimize potential off-target effects. nih.gov

Utilize the Pyrrolidine Scaffold: Leverage the rigid, three-dimensional nature of the pyrrolidine ring to maintain the optimal orientation of the key pharmacophoric groups. Minor modifications to the ring itself (e.g., substitution at C4 or C5) could be explored to fine-tune this orientation. nih.govresearchgate.net

Preserve Key Hydrogen Bonding: The carbothioamide group is a critical interaction hub. Modifications should aim to preserve or enhance its hydrogen-bonding capabilities. For example, ensuring the N-H group remains accessible as a hydrogen bond donor is crucial.

Balance Physicochemical Properties: While optimizing for binding affinity, it is also important to maintain drug-like properties such as solubility, permeability, and metabolic stability. Substituents should be chosen carefully to achieve a balance between potency and favorable pharmacokinetic properties.

Applications in Chemical Research and Scaffold Design

1-Benzylpyrrolidine-3-carbothioamide as a Synthetic Precursor for Diversified Compound Libraries

In the field of drug discovery, the synthesis of large, structurally diverse collections of molecules, known as compound libraries, is a cornerstone for identifying new therapeutic agents. nih.gov 1-Benzylpyrrolidine-3-carbothioamide serves as an excellent starting point for generating such libraries through combinatorial chemistry, a technique that allows for the rapid synthesis of a multitude of compounds in a single process. wikipedia.orgiipseries.org

The reactivity of the carbothioamide group is key to its utility. This functional group can undergo a variety of chemical transformations, allowing for the attachment of different molecular fragments or "building blocks." For instance, it can be S-alkylated, cyclized with various reagents to form different heterocyclic systems (like thiazoles), or converted into other functional groups. researchgate.net Each of these reactions can be performed with a wide range of reactants, leading to a vast array of new and distinct molecules. nih.gov

The general strategy involves reacting 1-Benzylpyrrolidine-3-carbothioamide with different sets of building blocks in a systematic manner. This modular approach, often performed using high-throughput techniques, can efficiently generate a library of related compounds where diversity is introduced at specific points on the molecule. whiterose.ac.uk

Table 1: Potential Reactions for Library Diversification

| Reaction Type | Reagent Class | Resulting Structure |

| S-Alkylation | Alkyl halides (R-X) | S-alkylated isothiourea intermediate |

| Cyclization | α-Haloketones | Thiazole (B1198619) derivatives |

| Amidination | Amines | Guanidine derivatives |

| Reduction | Reducing agents | Aminomethyl derivatives |

This systematic diversification allows chemists to explore a broad chemical space around the core 1-benzylpyrrolidine (B1219470) scaffold, increasing the probability of discovering compounds with desired biological activities.

Scaffold for the Development of Novel Ligands and Functional Molecules

A molecular scaffold is a core structure upon which functional groups are appended to create new molecules with specific properties. The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry due to several key features. researchgate.netnih.gov Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets like proteins and enzymes. nih.gov The sp³-hybridized carbons of the pyrrolidine ring provide a greater degree of three-dimensionality compared to flat aromatic rings, enabling better exploration of the binding pockets of target proteins. researchgate.netnih.gov

1-Benzylpyrrolidine-3-carbothioamide embodies these advantages, offering three main points for modification:

The Pyrrolidine Ring: The ring itself can be further substituted to control stereochemistry and conformation.

The Benzyl (B1604629) Group: The aromatic ring of the benzyl group can be substituted with various functional groups to modulate properties like solubility, electronic character, and binding interactions.

The Carbothioamide Group: As discussed, this group is a versatile handle for adding a wide range of chemical diversity.

The combination of the rigid, stereochemically defined pyrrolidine core with the flexible and modifiable benzyl and carbothioamide groups makes this compound an ideal scaffold for designing novel ligands aimed at specific biological targets. mdpi.comnih.gov

Contribution to Lead Optimization in Medicinal Chemistry Research

Once a "hit" compound with some desired biological activity is identified from a screening library, the process of lead optimization begins. This phase involves iteratively modifying the structure of the hit compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). biosolveit.descienceopen.com

1-Benzylpyrrolidine-3-carbothioamide and its derivatives are valuable in lead optimization. nih.gov Chemists can systematically alter each part of the molecule to understand the structure-activity relationship (SAR), which describes how specific structural features of a molecule relate to its biological activity. nih.govfrontiersin.orgresearchgate.net

For example, if a derivative of 1-Benzylpyrrolidine-3-carbothioamide is found to be a moderate inhibitor of a particular enzyme, researchers can synthesize a series of analogues to improve its potency.

Table 2: Illustrative Lead Optimization Strategy

| Modification Site | Example Modification | Potential Goal |

| Benzyl Ring | Add a hydroxyl group | Improve solubility, introduce hydrogen bonding |

| Benzyl Ring | Add a trifluoromethyl group | Enhance metabolic stability, improve binding affinity |

| Pyrrolidine Ring | Introduce a methyl group | Probe steric tolerance in the binding pocket |

| Carbothioamide | Convert to a thiazole | Alter binding mode, improve cell permeability |

This systematic approach allows for the fine-tuning of a molecule's properties, transforming an initial hit into a viable drug candidate. biosolveit.denih.gov The pyrrolidine scaffold is present in numerous approved drugs, highlighting its utility in producing compounds with favorable pharmacological profiles. nih.govresearchgate.net

Potential in Materials Science Research (e.g., as part of functional polymers or supramolecular assemblies)

While the primary applications of 1-Benzylpyrrolidine-3-carbothioamide are in the life sciences, its structural components suggest potential utility in materials science. The benzyl group and the polar carbothioamide group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the formation of ordered supramolecular assemblies.

Furthermore, the reactive nature of the carbothioamide group could allow for the incorporation of this molecule as a monomer into functional polymers. nih.gov For example, it could be grafted onto a polymer backbone to introduce specific functionalities, such as metal-binding sites (due to the sulfur and nitrogen atoms) or specific recognition motifs. Such functionalized polymers could have applications in sensing, catalysis, or the development of "smart" materials that respond to external stimuli. nih.gov

Role in Mechanistic Probes for Biological Systems

Understanding the intricate mechanisms of biological systems often requires chemical tools known as probes. These are molecules designed to interact with a specific biological target and report on its function, location, or activity. 1-Benzylpyrrolidine-3-carbothioamide can serve as a scaffold for the creation of such probes.

To function as a probe, the core molecule would need to be modified by attaching a reporter group, such as:

A fluorescent dye: To visualize the location of the target within a cell using microscopy.

A biotin (B1667282) tag: To isolate the target protein and its binding partners for identification.

A photoaffinity label: A group that, upon exposure to light, forms a covalent bond with the target, allowing for its permanent labeling and identification. mdpi.com

By first establishing that a derivative of the 1-benzylpyrrolidine scaffold binds to a target of interest, chemists can then rationally design and synthesize a probe by adding the appropriate reporter tag at a position on the molecule that does not disrupt this binding. These probes are invaluable tools for elucidating biological pathways and validating new drug targets.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric synthetic routes to produce enantiomerically pure derivatives of 1-Benzylpyrrolidine-3-carbothioamide is a critical area for future research. While methods for synthesizing chiral pyrrolidines exist, specific application and optimization for this particular scaffold are necessary.

Future efforts could focus on several promising strategies:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as those based on transition metals (e.g., iridium, cobalt, nickel) or chiral phosphoric acids, could enable the direct and highly enantioselective synthesis of 3-substituted pyrrolidines.

Chiral Auxiliary-Mediated Synthesis : Employing removable chiral auxiliaries can direct the stereochemical outcome of key bond-forming reactions, leading to the desired enantiomer. Subsequent removal of the auxiliary would yield the enantiopure target molecule.

1,3-Dipolar Cycloadditions : Asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles are a powerful tool for the stereocontrolled synthesis of highly substituted pyrrolidines.

Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions, such as Michael additions, can provide a metal-free and environmentally benign approach to chiral pyrrolidine (B122466) synthesis.

These methodologies would allow for the creation of a library of stereochemically defined derivatives of 1-Benzylpyrrolidine-3-carbothioamide, which is essential for detailed structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts to control stereochemistry during the reaction. | High efficiency, atom economy, and potential for scalability. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemistry of a reaction. | Well-established and reliable method for achieving high stereoselectivity. |

| 1,3-Dipolar Cycloadditions | A concerted cycloaddition reaction that can create multiple stereocenters in a single step. | High degree of stereocontrol and rapid construction of complex pyrrolidine rings. |

| Organocatalysis | Employs small, metal-free organic molecules as catalysts. | Environmentally friendly, often milder reaction conditions. |

Exploration of Novel Chemical Transformations of the Carbothioamide Moiety

The carbothioamide (or thioamide) group is a versatile functional group that can undergo a variety of chemical transformations, offering a gateway to a wide range of derivatives with potentially new properties. tandfonline.com Thioamides are more reactive than their amide counterparts with both electrophiles and nucleophiles. nih.gov Future research should systematically explore the reactivity of the carbothioamide moiety in 1-Benzylpyrrolidine-3-carbothioamide.

Key areas for investigation include:

Cyclization Reactions : The thioamide group can serve as a building block for the synthesis of various heterocyclic compounds, such as thiazoles, thiazolines, and thiadiazoles, which are themselves important pharmacophores. tandfonline.com

Desulfurization : The conversion of the thioamide to other functional groups, such as amides or amines, can be a useful strategy for late-stage functionalization and diversification of the compound library.

Reactions with Electrophiles and Nucleophiles : The sulfur and nitrogen atoms of the thioamide group exhibit distinct nucleophilic and electrophilic properties, allowing for a range of reactions to introduce new substituents and modify the electronic properties of the molecule. nih.gov

Cross-Coupling Reactions : Modern cross-coupling methodologies could potentially be adapted to use the thioamide group as a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds.

A systematic study of these transformations will significantly expand the chemical space accessible from 1-Benzylpyrrolidine-3-carbothioamide, providing a rich source of new compounds for biological evaluation.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov Applying these methods to 1-Benzylpyrrolidine-3-carbothioamide and its derivatives can accelerate the discovery of compounds with improved properties.

Future computational studies could include:

Molecular Docking : To predict the binding modes and affinities of 1-Benzylpyrrolidine-3-carbothioamide derivatives to various biological targets. This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) : To develop mathematical models that correlate the structural features of the compounds with their biological activities. These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogs.

De Novo Design : Using computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific biological target, using the 1-benzylpyrrolidine-3-carbothioamide scaffold as a starting point.

ADMET Prediction : In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds to identify candidates with favorable drug-like properties early in the discovery process.

By integrating these computational approaches, the design-synthesis-test-analyze cycle can be made more efficient, reducing the time and cost associated with drug discovery.

| Computational Method | Application in Drug Discovery | Relevance to 1-Benzylpyrrolidine-3-carbothioamide |

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target protein. | Identify potential biological targets and guide the design of more potent derivatives. |

| QSAR | Correlates chemical structure with biological activity. | Predict the activity of unsynthesized analogs and optimize for desired properties. |

| De Novo Design | Generates novel molecular structures with desired properties. | Create new compounds based on the core scaffold with potentially improved activity. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a molecule. | Prioritize compounds with better drug-like profiles for further development. |

Integration with High-Throughput Screening for New Functional Discoveries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets or in cell-based assays. Integrating a library of 1-Benzylpyrrolidine-3-carbothioamide derivatives with HTS platforms is a promising strategy for discovering new biological functions.

Two main HTS approaches can be employed:

Target-Based Screening : This involves screening the compound library against a specific, purified biological target, such as an enzyme or a receptor. researchgate.net This approach is highly efficient for identifying direct inhibitors or activators of a known target.

Phenotypic Screening : In this approach, compounds are tested for their effects on whole cells or organisms, without a preconceived notion of the target. youtube.com This can lead to the discovery of compounds that act through novel mechanisms of action.

The development of diverse libraries of 1-Benzylpyrrolidine-3-carbothioamide derivatives, as discussed in sections 8.1 and 8.2, is a prerequisite for a successful HTS campaign. The combination of a structurally diverse library with both target-based and phenotypic screening methodologies will maximize the chances of identifying novel and functionally interesting "hit" compounds.

Investigation of Less Explored Biological Targets and Mechanistic Pathways

The pyrrolidine scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and CNS-active agents. nih.govnih.gov Similarly, thioamide-containing molecules have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.com The combination of these two pharmacophores in 1-Benzylpyrrolidine-3-carbothioamide suggests a broad potential for biological activity that is yet to be fully explored.

Future research should aim to investigate less-explored biological targets and mechanistic pathways for this class of compounds. This could involve:

Screening against a broad panel of kinases : Many kinase inhibitors feature a pyrrolidine ring, and the thioamide moiety could offer unique interactions within the ATP-binding pocket.

Exploring epigenetic targets : Thioamide-containing compounds have shown inhibitory activity against histone methyltransferases like ASH1L, suggesting that derivatives of 1-Benzylpyrrolidine-3-carbothioamide could be explored as epigenetic modulators. nih.gov

Investigating novel antibacterial and antiviral targets : The pyrrolidine scaffold is a key component of inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. frontiersin.org The unique properties of the thioamide group could be leveraged to design novel agents against these or other microbial targets.

Elucidating novel mechanisms of action : For any "hits" identified through phenotypic screening, subsequent target identification and mechanism of action studies will be crucial to understand how these compounds exert their biological effects. This could reveal novel and previously unexplored biological pathways.

By systematically exploring a wider range of biological targets, it is likely that new and unexpected therapeutic applications for derivatives of 1-Benzylpyrrolidine-3-carbothioamide will be discovered.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzylpyrrolidine-3-carbothioamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine-3-carbothioamide with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Yield optimization requires controlled temperature (0–25°C) and inert atmospheres to minimize side reactions like oxidation of the thioamide group. Purity (e.g., 95% as noted in ) can be improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirm purity via HPLC or NMR .

Q. How should researchers characterize the structural and electronic properties of 1-Benzylpyrrolidine-3-carbothioamide?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine ring conformation (δ 2.5–3.5 ppm for CH₂ groups).

- FT-IR : Identify thioamide C=S stretch (~1250 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion validation (theoretical m/z for C₁₂H₁₆N₂S: 236.3).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present. Cross-reference data with computational models (DFT/B3LYP) to predict electronic properties .

Q. What protocols ensure reliable assessment of compound purity and stability under experimental conditions?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with standards.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Thioamides are prone to hydrolysis; store under nitrogen at –20°C in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-Benzylpyrrolidine-3-carbothioamide across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent polarity affecting solubility, or thiol-containing buffers reacting with the thioamide).

- Step 1 : Replicate assays under standardized conditions (e.g., PBS buffer, 1% DMSO).

- Step 2 : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding.

- Step 3 : Perform competitive binding studies with known inhibitors to validate specificity.

- Step 4 : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and systemic biases .

Q. What strategies optimize the compound’s selectivity for target enzymes versus off-target thiol-dependent proteins?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina to model interactions with active-site cysteine residues. Prioritize compounds with hydrogen bonding to backbone amides (reducing reliance on thiol interactions).

- SAR Studies : Introduce substituents on the benzyl ring (e.g., electron-withdrawing groups) to modulate electronic effects and steric hindrance.

- Kinetic Assays : Measure kcat/KM ratios under varying redox conditions to assess susceptibility to glutathione-mediated inactivation .

Q. How can researchers design experiments to elucidate the mechanistic role of the thioamide group in enzymatic inhibition?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>15</sup>N/<sup>13</sup>C-labeled analogs to track binding via NMR or isotopic shift assays.

- Kinetic Isotope Effects (KIE) : Compare kcat for protiated vs. deuterated thioamides to identify rate-limiting steps.

- X-ray Absorption Spectroscopy (XAS) : Probe sulfur coordination geometry in enzyme complexes to distinguish thiophilic (e.g., metal-binding) vs. covalent inhibition mechanisms .

Q. What methodologies address challenges in detecting low-abundance metabolites of 1-Benzylpyrrolidine-3-carbothioamide in pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites from plasma.

- High-Resolution MS : Employ Q-TOF or Orbitrap platforms with data-dependent acquisition (DDA) to fragment unknown peaks.

- Stable Isotope Tracing : Administer <sup>34</sup>S-labeled compound to distinguish metabolites from endogenous thiols in LC-MS chromatograms .

Data Analysis & Interpretation

Q. How should researchers critically analyze contradictory results in structural studies (e.g., NMR vs. computational models)?

- Methodological Answer :

- Validation : Cross-check NMR chemical shifts with computed values (e.g., using Gaussian or ACD/Labs).

- Conformational Sampling : Perform MD simulations (AMBER/CHARMM) to assess flexibility of the pyrrolidine ring and benzyl rotation barriers.

- Error Analysis : Quantify uncertainties in crystallographic B-factors vs. computational energy landscapes to identify likely conformers .

Q. What frameworks support the integration of in vitro and in vivo data for this compound’s therapeutic potential?

- Methodological Answer :

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Use NONMEM or Phoenix WinNonlin to correlate plasma concentrations with target engagement (e.g., enzyme inhibition IC₅₀).